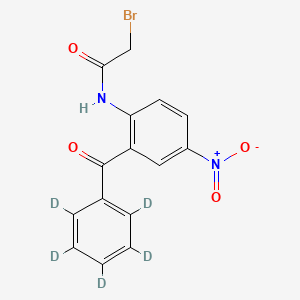
5-Nitro-2-(bromoacetamido)benzophenone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-(bromoacetamido)benzophenone-d5 is a deuterated derivative of 5-Nitro-2-(bromoacetamido)benzophenone. This compound is primarily used in proteomics research and is known for its stable isotopic labeling, which aids in various analytical and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(bromoacetamido)benzophenone-d5 involves multiple steps. The starting material is typically 5-nitro-2-aminobenzophenone, which undergoes bromination to introduce the bromoacetamido group. The deuterium labeling is achieved through specific deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the isotopic purity and consistency of the product. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(bromoacetamido)benzophenone-d5 undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamido group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dimethylformamide or acetonitrile and temperatures ranging from room temperature to reflux.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride are used. Conditions involve mild temperatures and inert atmospheres.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions
Major Products Formed
Substitution: Formation of various substituted benzophenone derivatives.
Reduction: Formation of 5-amino-2-(bromoacetamido)benzophenone-d5.
Scientific Research Applications
5-Nitro-2-(bromoacetamido)benzophenone-d5 is extensively used in:
Proteomics Research: As a stable isotope-labeled compound, it is used in mass spectrometry for protein identification and quantification.
Biochemical Studies: It aids in studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: Used in the development of new drugs and therapeutic agents.
Industrial Applications: Employed in the synthesis of advanced materials and chemical intermediates
Mechanism of Action
The compound exerts its effects primarily through its interaction with proteins and enzymes. The bromoacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The nitro group can participate in redox reactions, affecting the oxidative state of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-(chloroacetamido)benzophenone
- 5-Nitro-2-(iodoacetamido)benzophenone
- 5-Nitro-2-(fluoroacetamido)benzophenone
Uniqueness
5-Nitro-2-(bromoacetamido)benzophenone-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Compared to its non-deuterated counterparts, it offers improved performance in mass spectrometry and other analytical techniques .
Properties
IUPAC Name |
2-bromo-N-[4-nitro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZJZGVAIGKLRF-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

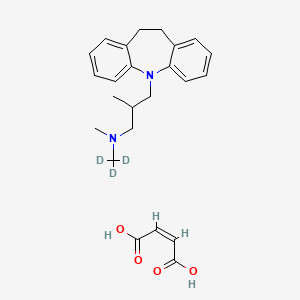
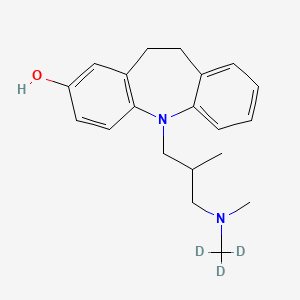
![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)
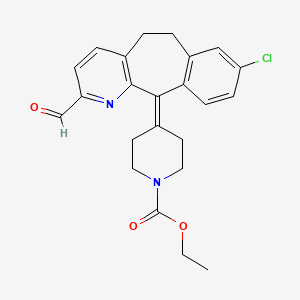
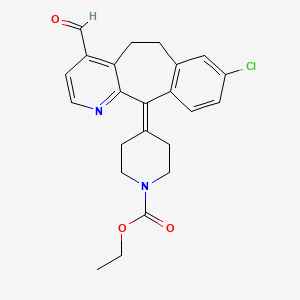
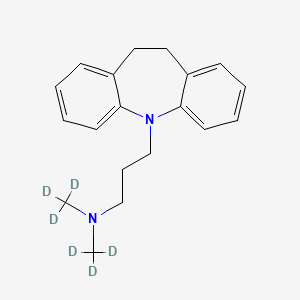
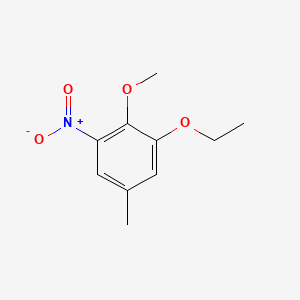
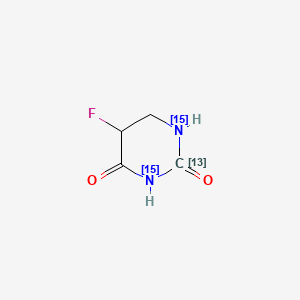
![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)
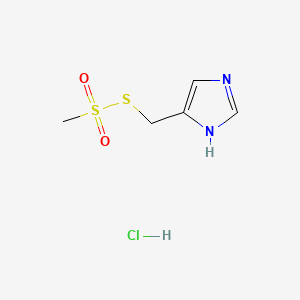
![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)
